molecular formula C12H25N3O B11819609 1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one

1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B11819609
M. Wt: 227.35 g/mol
InChI Key: SBRZUURBTOSXPW-UHFFFAOYSA-N
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Description

1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a piperazine ring substituted with an aminopropyl group and a dimethylpropanone moiety. It is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one typically involves the reaction of 1-(3-aminopropyl)piperazine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group allows the compound to bind to active sites on enzymes, inhibiting their activity. Additionally, the piperazine ring can interact with receptor sites, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one is unique due to its combination of a piperazine ring with an aminopropyl group and a dimethylpropanone moiety. This structure imparts specific chemical and biological properties that are distinct from other similar compounds, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

1-[4-(3-aminopropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C12H25N3O/c1-12(2,3)11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10,13H2,1-3H3

InChI Key

SBRZUURBTOSXPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)CCCN

Origin of Product

United States

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